Zotepine

Catalog No.
S584335
CAS No.
26615-21-4
M.F
C18H18ClNOS
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zotepine

CAS Number

26615-21-4

Product Name

Zotepine

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3

InChI Key

HDOZVRUNCMBHFH-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Solubility

Poorly soluble

Synonyms

2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine; Dibenzo[b,f]thiepin Ethanamine Deriv.; Lodopin; Nipolept;

Canonical SMILES

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Understanding the Mechanism of Action in Schizophrenia:

Researchers are investigating how zotepine affects the brain to improve symptoms in schizophrenia. This involves studying its interaction with different neurotransmitters, such as dopamine and serotonin, which are believed to play a role in the disease.

Treatment of Negative Symptoms of Schizophrenia:

Negative symptoms of schizophrenia include social withdrawal, blunted emotions, and a lack of motivation. While some antipsychotics primarily target positive symptoms like hallucinations, zotepine shows promise in improving negative symptoms as well.

Preventing Relapse in Schizophrenia:

Maintaining medication adherence is crucial for preventing relapse in schizophrenia. Researchers are evaluating the effectiveness of zotepine in preventing relapse compared to other medications and placebo.

Zotepine is an atypical antipsychotic medication primarily used for the treatment of acute and chronic schizophrenia. It belongs to the dibenzothiepine class and is structurally related to phenothiazines. Zotepine exhibits a unique pharmacological profile, showing high affinity for both dopamine D1 and D2 receptors, as well as several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 . This broad receptor activity contributes to its efficacy in managing both positive and negative symptoms of schizophrenia.

Zotepine's mechanism of action in treating schizophrenia is not fully understood but likely involves its interaction with multiple neurotransmitter systems in the brain. It is believed to primarily block dopamine D2 receptors and also has some effect on serotonin (5-HT2A) and norepinephrine (α1) receptors [, ]. This complex interplay of neurotransmitter receptor antagonism is thought to contribute to Zotepine's antipsychotic effects.

Zotepine is generally well-tolerated, but common side effects include drowsiness, sedation, dry mouth, dizziness, and weight gain []. More serious side effects can occur, and it's essential to consult a healthcare professional before using Zotepine.

  • Formation of Thioether: The reaction of 2-chloroacetophenone with 4-chlorothiophenol produces a thioether.
  • Willgerodt–Kindler Reaction: This thioether is treated with morpholine and sulfur, leading to the formation of a phenylacetic acid derivative after acid hydrolysis of the amide intermediate.
  • Cyclization: The phenylacetic acid derivative undergoes cyclization in the presence of polyphosphoric acid, resulting in the dibenzothiepin ring system.
  • Final Product Formation: Treatment with chloroethyl amine and potassium carbonate in methyl isobutyl ketone yields zotepine while minimizing undesired C-alkylation products .

Zotepine's biological activity is primarily mediated through its antagonistic effects on various neurotransmitter receptors:

  • Dopamine Receptors: Zotepine has a high affinity for D1 and D2 dopamine receptors, which are crucial in regulating mood and behavior.
  • Serotonin Receptors: It exhibits strong antagonism at serotonin receptors (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), contributing to its antipsychotic effects and improving cognitive symptoms associated with schizophrenia.
  • Norepinephrine Reuptake Inhibition: The active metabolite norzotepine acts as a potent norepinephrine reuptake inhibitor, enhancing its therapeutic profile .

The synthesis of zotepine can be summarized as follows:

  • Initial Reaction: Combine 2-chloroacetophenone with 4-chlorothiophenol to form a thioether.
  • Morpholine Treatment: Treat the thioether with morpholine and sulfur using the Willgerodt–Kindler reaction.
  • Cyclization: Cyclize the resulting compound using polyphosphoric acid to form the dibenzothiepin structure.
  • Finalization: Produce zotepine by treating the cyclized compound with chloroethyl amine and potassium carbonate .

Zotepine interacts with several neurotransmitter systems, which can lead to various pharmacological effects:

  • Dopamine System: Its antagonism at dopamine receptors helps mitigate psychotic symptoms.
  • Serotonin System: The interaction with serotonin receptors aids in alleviating mood-related symptoms and cognitive deficits associated with schizophrenia .
  • Metabolic Pathways: Zotepine undergoes extensive first-pass metabolism primarily via CYP1A2 and CYP3A4 enzymes, leading to various metabolites such as norzotepine and hydroxylated derivatives .

Similar Compounds

Zotepine shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameClassKey Features
OlanzapineAtypical AntipsychoticHigh affinity for serotonin receptors; less sedation
QuetiapineAtypical AntipsychoticBroad receptor activity; sedative effects
RisperidoneAtypical AntipsychoticPotent D2 receptor antagonist; lower metabolic side effects
LurasidoneAtypical AntipsychoticBalanced serotonin-dopamine antagonist

Zotepine's unique combination of receptor affinities distinguishes it from these compounds, particularly its pronounced activity at norepinephrine reuptake sites, which may enhance its effectiveness against negative symptoms of schizophrenia .

Zotepine undergoes extensive hepatic metabolism through multiple cytochrome P450-mediated pathways, with the primary enzymes being cytochrome P450 1A2 and cytochrome P450 3A4 [1] [2]. Studies using human liver microsomes have identified four major metabolites produced through these biotransformation processes, with a tentative order of importance being norzotepine, 3-hydroxyzotepine, zotepine S-oxide, and 2-hydroxyzotepine [3]. Additionally, zotepine N-oxide has been detected as a minor metabolite, though quantification remains challenging due to its low concentrations [3].

The formation of the major metabolite norzotepine and zotepine S-oxide demonstrates significant correlation with testosterone 6beta-hydroxylase activities and cytochrome P450 3A4 contents in human liver microsomal samples [3]. Inhibition studies utilizing cytochrome P450 enzyme selective inhibitors and anti-rat cytochrome P450 3A2 antibodies have confirmed the predominant role of cytochrome P450 3A4 in catalyzing both N-demethylation to form norzotepine and S-oxidation to produce zotepine S-oxide [3]. However, furafylline and sulphaphenazole can inhibit the N-demethylation of zotepine by up to approximately 30 percent, indicating minor contributions from other isoforms [3].

The hydroxylation pathways of zotepine exhibit distinct enzyme specificities, with correlation and inhibition data supporting the predominant role of cytochrome P450 1A2 in 2-hydroxylation and cytochrome P450 2D6 in 3-hydroxylation [3]. Recombinant enzyme studies have demonstrated that cytochrome P450 1A1, 1A2, 2B6, 2C19, 3A4, and 3A5 efficiently catalyze N-demethylation of zotepine [3]. Furthermore, cytochrome P450 1A1, 1A2, 2B6, and 3A4 demonstrate activity for S-oxidation, while cytochrome P450 1A2 and 2D6 specifically produce 2-hydroxyzotepine and 3-hydroxyzotepine, respectively [3].

The metabolic pathways include N-demethylation and oxygenation of nitrogen and sulfur atoms, hydroxylation of the aromatic ring, and consecutive conjugation reactions [4] [5]. These biotransformation processes are essential for the elimination of zotepine from the body, as only small amounts of unchanged drug are excreted in urine across all species studied [4]. Notably, recombinant human flavin-containing monooxygenase 3 does not catalyze zotepine S-oxidation, indicating that cytochrome P450 enzymes are the primary mediators of this metabolic pathway [3].

Metabolic PathwayPrimary EnzymeSecondary EnzymesMetabolite Formed
N-demethylationCytochrome P450 3A4 [3]Cytochrome P450 1A1, 1A2, 2B6, 2C19, 3A5 [3]Norzotepine [3]
S-oxidationCytochrome P450 3A4 [3]Cytochrome P450 1A1, 1A2, 2B6 [3]Zotepine S-oxide [3]
2-hydroxylationCytochrome P450 1A2 [3]-2-hydroxyzotepine [3]
3-hydroxylationCytochrome P450 2D6 [3]-3-hydroxyzotepine [3]

Norzotepine Formation and Active Metabolite Contributions

Norzotepine, also known as N-desmethylzotepine, represents the major active metabolite of zotepine in humans and is formed through N-demethylation primarily catalyzed by cytochrome P450 3A4 [6] [3]. This metabolite demonstrates significantly enhanced pharmacological activity compared to the parent compound, particularly in norepinephrine reuptake inhibition, where norzotepine exhibits 7- to 16-fold more potent activity than zotepine [6] [7].

The formation of norzotepine accounts for approximately 30-40 percent of zotepine metabolism [8]. Pharmacokinetic studies have demonstrated that both zotepine and norzotepine show good brain permeability when administered individually in mice, although norzotepine is not detected in either plasma or brain following intraperitoneal injection of the parent compound [6]. This observation suggests that norzotepine formation occurs primarily through hepatic metabolism rather than direct brain conversion.

Norzotepine exhibits similar overall neurotransmitter receptor binding profiles to zotepine but demonstrates markedly enhanced norepinephrine transporter inhibition [6] [7]. In methamphetamine-induced hyperlocomotion tests in mice, norzotepine and zotepine show comparable antipsychotic-like effects at doses above 1 milligram per kilogram intraperitoneally [6]. However, unlike zotepine, norzotepine does not induce catalepsy up to 10 milligrams per kilogram intraperitoneally, suggesting improved therapeutic indices [6].

The metabolite significantly antagonizes hypothermia induced by reserpine, demonstrating in vivo inhibition of the norepinephrine transporter [6]. In forced-swim tests, norzotepine exerts antidepressant-like effects at doses effective for antipsychotic action, whereas zotepine neither antagonizes reserpine-induced hypothermia nor shows antidepressant-like effects [6]. These findings collectively demonstrate that norzotepine exhibits more potent inhibitory action than zotepine on norepinephrine transporters both in vitro and in vivo [6].

ParameterZotepineNorzotepineReference
Norepinephrine reuptake inhibition potencyBaseline7-16 fold higher [6] [6]
Catalepsy inductionPresentAbsent up to 10 mg/kg [6] [6]
Antidepressant-like effectAbsentPresent [6] [6]
Reserpine-induced hypothermia antagonismNo effectSignificant effect [6] [6]
Brain permeabilityGood [6]Good [6] [6]

The elimination half-life of norzotepine is approximately 12 hours, which is shorter than the parent compound's elimination half-life of 13.7-15.9 hours [8]. Plasma protein binding of both zotepine and norzotepine accounts for 97 percent of the administered dose [2]. The contribution of norzotepine to the overall pharmacological profile may explain the unique clinical characteristics of zotepine, particularly its dual antipsychotic and antidepressant properties [6] [7].

Species-Specific Pharmacokinetic Variations in Preclinical Models

Significant interspecies differences exist in the pharmacokinetic profiles of zotepine across preclinical animal models and humans [4] [5]. Following intravenous administration, the serum half-lives of zotepine demonstrate considerable variation: approximately 3.2 hours in rats, 1.5 hours in mice, and 3.0 hours in dogs [4] [5]. These values contrast markedly with human data, where the elimination half-life ranges from 13.7 to 21 hours [8] [9].

The serum levels of unchanged zotepine in humans are comparatively higher than those observed in animal species, indicating species-specific differences in metabolism and clearance [4] [5]. Despite these differences, zotepine is absorbed rapidly and almost completely from the gastrointestinal tract in all species following oral administration [4]. The drug and radioactive metabolites are rapidly distributed to tissues in rats and mice, with brain levels of unchanged drug reaching 20 to 30 times higher concentrations than serum levels [4] [5].

Biliary excretion patterns also demonstrate species-specific variations, with extensive biliary excretion and enterohepatic circulation of radioactive compounds observed particularly in rats [4] [5]. Fecal excretion through bile represents the main route of elimination for both unchanged drug and metabolites across all species studied [4]. However, the extent of this elimination pathway varies significantly between species.

SpeciesHalf-life (hours)RouteBrain/Serum RatioReference
Rat3.2 [4]Intravenous20-30x [4] [4]
Mouse1.5 [4]Intravenous20-30x [4] [4]
Dog3.0 [4]IntravenousNot reported [4]
Human13.7-21 [8] [9]OralNot reported [8] [9]

Recent studies investigating brain-targeted delivery systems have revealed additional species-specific pharmacokinetic characteristics [10]. In rat models, intranasal administration of zotepine microemulsions demonstrated significantly different pharmacokinetic parameters compared to intravenous administration [10]. The apparent volume of distribution in humans is reported as 109 liters per kilogram, with apparent oral clearance of 4.6 liters per hour per kilogram [2] [9].

Pharmacokinetic studies in rats using various formulations have shown area under the curve values ranging from 2.38 to 40.692 microgram-hours per milliliter for brain tissue, depending on the administration route and formulation [11]. Maximum concentration values in rat brain tissue range from 0.57 to 14.867 micrograms per milliliter, with time to maximum concentration varying from 0.5 to 2 hours [11].

The species differences extend to metabolic enzyme expression and activity levels, which may account for the observed pharmacokinetic variations [12] [13]. Studies investigating cytochrome P450 2C19 status effects on zotepine kinetics found no significant differences between extensive and poor metabolizers in human volunteers, suggesting that this particular enzyme does not play a major role in human zotepine metabolism [12] [13]. Similarly, smoking status does not significantly affect zotepine pharmacokinetics in humans, contrasting with observations for other cytochrome P450 substrates [12] [13].

Pharmacokinetic ParameterRat (Brain)Human (Plasma)Reference
Maximum concentration (μg/mL)0.57-14.867 [11]Not specified [11]
Time to maximum (hours)0.5-2 [11]3.8±1.2 [9] [11] [9]
Area under curve (μg·h/mL)2.38-40.692 [11]Not specified [11]
Apparent volume of distribution (L/kg)Not specified109±59 [9] [9]
Apparent oral clearance (L/h/kg)Not specified4.6±4.2 [9] [9]

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

331.0797631 g/mol

Monoisotopic Mass

331.0797631 g/mol

Boiling Point

478.4ºC

Heavy Atom Count

22

LogP

4.25

Melting Point

90ºC

UNII

U29O83JAZW

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Zotepine, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia. It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible. Zotepine, as an atypical antipsychotic, is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled. It is important to consider that the indications stated above are related to atypical antipsychotics, that zotepine is not currently FDA, Canada or EMA approved and that studies have not shown any additional benefit when compared with other approved atypical antipsychotics. Schizophrenia is a chronic and severe mental disorder that affects how a person thinks, feels and behaves. It is usually marked for a loose reality perspective delineated by hallucinations, delusions and thought and movement disorders.

Pharmacology

In preclinical studies, zotepine is characterized by the presence of a strong antiserotonergic activity when compared with other neuroleptic drugs. It has also been reported to present elevations in the seizure threshold in the amygdaloid nucleus.[A31855] When zotepine's effects were analyzed by electroencephalography, it was noted a typical response of a low-potency neuroleptics of the sedative type. Administration of zotepine has shown improvements in numerical movements and complex reaction. These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels and some typical neuroleptic side effects.[A31863, A31864]

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX11 - Zotepine

Mechanism of Action

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

26615-21-4

Absorption Distribution and Excretion

Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels with a tmax between 2-4 hours and Cmax from 6.9-19.6 ng/ml when administered in a dose of 25-100 mg of zotepine. The maximum concentration peaks and slow declines thereafter. When administered orally in preclinical studies, zotepine was proven to be absorbed rapidly and almost completely from the gastrointestinal tract.The unchanged drug and metabolites are rapidly distributed to the tissues.
Only small amounts of the unchanged zotepine are excreted in the urine and fecal excretion through the bile is the main route of elimination of both the unchanged drug and its metabolites.
The apparent volume of distribution of zotepine is 109 L/kg.
The apparent oral clearance of zotepine is 4.6 mg/h.kg.

Metabolism Metabolites

Zotepine is well metabolized in the body, it actually undergoes extensive first-pass metabolism to the metabolite norzotepine and several inactive metabolites. The main enzymes involved in zotepine metabolism are CYP1A2 and CYP3A4. Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring and consecutive conjugation.
Zotepine has known human metabolites that include Norzotepine, 3-hydroxy-zotepine, Zotepine N-oxide, Zotepine -oxide, and 2-hydroxy-zotepine.

Wikipedia

Zotepine

Biological Half Life

The half-life of zotepine is reported to be of 21 hours.

Dates

Modify: 2023-08-15

Age effect of antipsychotic medications on the risk of sudden cardiac death in patients with schizophrenia: A nationwide case-crossover study

Pao-Huan Chen, Shang-Ying Tsai, Chun-Hung Pan, Chi-Kang Chang, Sheng-Shiang Su, Chiao-Chicy Chen, Chian-Jue Kuo
PMID: 32678459   DOI: 10.1111/pcn.13116

Abstract

Research regarding the effects of age in patients with schizophrenia taking antipsychotics on the risk of sudden cardiac death is lacking. We determined the effect of patient age on the association between exposure to antipsychotics and the risk of sudden cardiac death in a nationwide schizophrenia cohort.
From the Taiwan National Health Insurance Research Database and Department of Health Death Certification System, data of 1836 patients with schizophrenia who had experienced sudden cardiac death between 2000 and 2016 were included. A case-crossover design by using a 14-day window was applied, and subgroup analyses were performed by stratifying patients into three age subgroups (<45, 45-65, and >65 years) to assess the effect of age on the risk of sudden cardiac death in patients taking antipsychotics.
No association between exposure to antipsychotic agents and sudden cardiac death risk was found in patients aged >65 years who were characterized by a high burden of medical illnesses. However, zotepine significantly increased the risk of sudden cardiac death in patients aged <45 years (adjusted relative risk [RR] = 2.68, P = 0.046). Flupentixol (adjusted RR = 5.30, P = 0.004) and risperidone (adjusted RR = 1.68, P = 0.01) significantly elevated the risk of sudden cardiac death in patients aged 45-65 years.
This study suggests that individual antipsychotics pose different risks of sudden cardiac death in patients with schizophrenia across their lifespan. Clinicians should consider patient age when evaluating the risks and benefits of antipsychotic treatment.


Enhanced Pharmacokinetic Activity of Zotepine via Nanostructured Lipid Carrier System in Wistar Rats for Oral Application

Cernam Tirumalesh, Dinesh Suram, Narendar Dudhipala, Nagaraj Banala
PMID: 32096755   DOI: 10.2174/2211738508666200225113359

Abstract

Zotepine (ZT) is a substituted dibenzothiepine tricyclic molecule and second generation antipsychotic drug. It is available as the parenteral and oral solid dosage form, but, orally administered ZT has a poor oral bioavailability (10%) that might be due to either poor water solubility, high lipophilicity (Log P 4) and also first-pass hepatic metabolism.
The oral bioavailability of ZT was improved by loading into a nanostructured lipid carriers (NLCs) system.
Hot homogenization with probe sonication method was used for the preparation of ZT-NLCs formulations and characterized for an optimal system based on physicochemical characteristics and in vitro release. Differential scanning calorimetry (DSC), X-ray diffraction (XRD) analysis, and scanning electron microscopy (SEM) studies were used to confirm the crystalline nature and shape of the optimized ZT-NLC formulation. The physical stability of the optimized ZT-NLC formulation was evaluated at the refrigerator and room temperature over two months. Furthermore, in vivo pharmacokinetic (PK) studies of optimized ZT-NLC and ZT coarse suspension (ZT-CS) as control formulation, were conducted in male Wistar rats.
The optimized formulation of ZT-NLC showed Z-avg, PDI, ZP of 145.8 ± 2.5 nm, 0.18 ± 0.05, -31.6 ± 1.8 mV, respectively. In vitro release studies indicated the sustained release of ZT. DSC and XRD studies revealed the conversion of ZT into an amorphous form. SEM studies showed the spherical shape of the ZT-NLC formulation. PK studies showed 1.8-folds improvement (p<0.05) in oral bioavailability when compared with ZTCS formulation.
Overall, the results established that NLCs could be used as a new alternative delivery vehicle for the oral delivery of ZT.


Co-administration of Magnesium Oxide Reduces the Serum Concentration of Hydrophobic Basic Drugs in Patients Treated with Antipsychotic Drugs

Hisahiro Yoshida, Minori Takahashi, Misuzu Honda, Hideaki Amayasu, Masazumi Ando
PMID: 31155577   DOI: 10.1248/bpb.b18-00733

Abstract

Magnesium oxide (MgO) is a widely used laxative. Because many antipsychotic drugs are lipophilic-basic-compounds, their solubility decreases with increasing pH and changes markedly as the pH of the solution approaches their pK
. It is highly important to clarify the effect of co-administration of MgO on the serum drug concentration for effective, safe, and appropriate medication therapy. However, the relationship between MgO administration and the serum concentration of antipsychotic drugs in patients with schizophrenia has not been reported. Therefore, in the present study, we investigated the effect of MgO administration on the concentration of antipsychotic drugs in the blood of patients with schizophrenia. The serum concentrations of biperiden, zotepine, and risperidone were assayed using an LC/MS system. The correlation between the daily dose of MgO and the relative-drug-concentration (rCp) in each patient was examined. As the MgO dose was increased, the risperidone concentration decreased. The correlation coefficient decreased for risperidone, zotepine, and biperiden, in the same order. To clarify the difference in the suppression potency of MgO on the three drugs, the relationship between the physical properties and the correlation coefficients of each drug was carefully examined. A strong correlation was observed between the pK
and the correlation coefficient. Patients with schizophrenia are often prescribed antipsychotic drugs, which have anticholinergic action and tend to suppress gastric acid secretion. We concluded that basic drug absorption might be suppressed due to an increase in the stomach pH following MgO administration. Therefore, MgO co-administration is better to avoid while taking antipsychotic drugs and anticholinergic drugs.


Zotepine-induced convulsion at a low dose in a case of paranoid schizophrenia

Mustafa Ali, Soumitra Das
PMID: 29363876   DOI: 10.1111/pcn.12640

Abstract




Structures of the 5-HT

Kanako Terakado Kimura, Hidetsugu Asada, Asuka Inoue, Francois Marie Ngako Kadji, Dohyun Im, Chihiro Mori, Takatoshi Arakawa, Kunio Hirata, Yayoi Nomura, Norimichi Nomura, Junken Aoki, So Iwata, Tatsuro Shimamura
PMID: 30723326   DOI: 10.1038/s41594-018-0180-z

Abstract

Many drugs target the serotonin 2A receptor (5-HT
R), including second-generation antipsychotics that also target the dopamine D
receptor (D
R). These drugs often produce severe side effects due to non-selective binding to other aminergic receptors. Here, we report the structures of human 5-HT
R in complex with the second-generation antipsychotics risperidone and zotepine. These antipsychotics effectively stabilize the inactive conformation by forming direct contacts with the residues at the bottom of the ligand-binding pocket, the movements of which are important for receptor activation. 5-HT
R is structurally similar to 5-HT
R but possesses a unique side-extended cavity near the orthosteric binding site. A docking study and mutagenic studies suggest that a highly 5-HT
R-selective antagonist binds the side-extended cavity. The conformation of the ligand-binding pocket in 5-HT
R significantly differs around extracellular loops 1 and 2 from that in D
R. These findings are beneficial for the rational design of safer antipsychotics and 5-HT
R-selective drugs.


Zotepine-associated vitamin B12 deficiency and pancytopenia

Ming-Wei Ling, Yao-Wen Liu, Ren-Hong Huang, Chih-Sung Liang
PMID: 27872328   DOI: 10.1177/0004867416677585

Abstract




Zotepine-Associated Hypothermia in a Schizophrenic Inpatient

Ting-Ren Chen, Ying-Chang Chen, Wen-Chen Ouyang
PMID: 28277401   DOI: 10.1097/JCP.0000000000000686

Abstract




Systematic development of design of experiments (DoE) optimised self-microemulsifying drug delivery system of Zotepine

Hitesh Dalvadi, Nikita Patel, Komal Parmar
PMID: 28452252   DOI: 10.1080/02652048.2017.1324920

Abstract

The aim of present investigation is to improve dissolution rate of poor soluble drug Zotepine by a self-microemulsifying drug delivery system (SMEDDS). Ternary phase diagram with oil (Oleic acid), surfactant (Tween 80) and co-surfactant (PEG 400) at apex were used to identify the efficient self-microemulsifying region. Box-Behnken design was implemented to study the influence of independent variables. Principal Component Analysis was used for scrutinising critical variables. The liquid SMEDDS were characterised for macroscopic evaluation, % Transmission, emulsification time and in vitro drug release studies. Optimised formulation OL1 was converted in to S-SMEDDS by using Aerosil
200 as an adsorbent in the ratio of 3:1. The S-SMEDDS was characterised by SEM, DSC, globule size (152.1 nm), zeta-potential (-28.1 mV), % transmission study (98.75%), in vitro release (86.57%) at 30 min. The optimised solid SMEDDS formulation showed faster drug release properties as compared to conventional tablet of Zotepine.


XenoSite server: a web-available site of metabolism prediction tool

Matthew K Matlock, Tyler B Hughes, S Joshua Swamidass
PMID: 25411327   DOI: 10.1093/bioinformatics/btu761

Abstract

Cytochrome P450 enzymes (P450s) are metabolic enzymes that process the majority of FDA-approved, small-molecule drugs. Understanding how these enzymes modify molecule structure is key to the development of safe, effective drugs. XenoSite server is an online implementation of the XenoSite, a recently published computational model for P450 metabolism. XenoSite predicts which atomic sites of a molecule--sites of metabolism (SOMs)--are modified by P450s. XenoSite server accepts input in common chemical file formats including SDF and SMILES and provides tools for visualizing the likelihood that each atomic site is a site of metabolism for a variety of important P450s, as well as a flat file download of SOM predictions.
XenoSite server is available at http://swami.wustl.edu/xenosite.


Intranasal Zotepine Nanosuspension: intended for improved brain distribution in rats

Sravanthi Reddy Pailla, Sreekanth Talluri, Nagarjun Rangaraj, Ramdas Ramavath, Veerabhadra Swamy Challa, Nandkumar Doijad, Sunitha Sampathi
PMID: 31256410   DOI: 10.1007/s40199-019-00281-4

Abstract

Zotepine (ZTP), an antipsychotic drug is well tolerated and particularly effective for treating negative symptoms of psychosis. But is limited by low oral bioavailability caused by substantial first pass metabolism and thereby less amount of drug reaches the brain due to blood brain barrier (BBB).
Since ZTP displays dose dependent side effects, purpose of the contemporary study is to develop zotepine loaded nanosuspension (ZTP-NS) for increased brain targeting in rats at lower doses.
ZTP-NS is prepared by two techniques viz., sonoprecipitation (SP) and combination technique (high pressure homogenization preceded by precipitation) by employing various stabilizers. Optimized ZTP-NS was characterized for particle size, solid state, morphology and solubility. In vitro drug release of ZTP and formulations was conducted using Franz diffusion cell. Stability study was performed at different temperature conditions. Pharmacokinetic study was performed in Wistar rats to determine the bioavailability and brain distribution of ZTP after intra-nasal (IN) and intravenous (IV) administration. Histopathology of brain was done after repeated administration of IN ZTP dispersion and NS up to 14 days.
The optimized ZTP-NS formulated with Pluronic F-127 (0.3%w/v), Hydroxypropyl methyl cellulose E15 (0.3%w/v) and soya lecithin (0.4%w/v) showed particle size of 519.26 ± 10.44 nm & 330.2 ± 12.90 nm and zeta potential of -21.7 ± 1.39 mV and - 18.26 ± 1.64 mV with sonoprecipitation and combination technique respectively. In vitro drug release was high (81.79 ± 3.23%) for ZTP-NS prepared by combination technique. Intranasal NS resulted in high brain concentrations of 8.6 fold (sonoprecipitation) and 10.79-fold hike in AUC
in contrast to intravenous ZTP solution. Histopathology results reveal no significant changes in brain microscopic images.
ZTP-NS was successfully developed, characterized and found that nanosuspension is a favorable approach for intranasal delivery of zotepine. Graphical abstract Graphical abstract representing zotepine drawbacks, nanosuspension preparation, characterization and pharmacokinetic study in rats.


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